3-(2-Fluorophenyl)-1,2-oxazol-5-amine
Overview
Description
3-(2-Fluorophenyl)-1,2-oxazol-5-amine is a heterocyclic compound that contains both an oxazole ring and a fluorophenyl group. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the fluorine atom in the phenyl ring can significantly alter the compound’s chemical properties, making it a valuable subject for research.
Mechanism of Action
Target of Action
The compound “3-(2-Fluorophenyl)-1,2-oxazol-5-amine” is also known as Ataluren . Ataluren is a novel, orally administered drug that targets nonsense mutations . It is used to treat Duchenne Muscular Dystrophy in patients whose disease is caused by a specific genetic defect (called a ‘nonsense mutation’) in the dystrophin gene .
Mode of Action
Ataluren enables ribosomal readthrough of mRNA containing premature stop codons . This would otherwise result in premature termination of protein chains . By promoting the insertion of certain near-cognate tRNA at the site of nonsense codons, Ataluren makes a functional protein similar to the non-mutated endogenous product .
Biochemical Pathways
The biochemical pathways affected by Ataluren are those involving the dystrophin gene. Dystrophin is a protein that helps keep muscle cells intact. In patients with Duchenne Muscular Dystrophy, the dystrophin gene has a nonsense mutation that leads to the production of a non-functional dystrophin protein. Ataluren allows the ribosome to bypass this mutation during protein synthesis, leading to the production of a functional dystrophin protein .
Result of Action
The result of Ataluren’s action is the production of a functional dystrophin protein. This can help improve muscle function and slow the progression of Duchenne Muscular Dystrophy .
Biochemical Analysis
Biochemical Properties
Similar compounds have been found to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is largely dependent on the specific structure and properties of the compound .
Cellular Effects
Similar compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
Similar compounds have been shown to affect metabolic flux or metabolite levels .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Fluorophenyl)-1,2-oxazol-5-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-fluorobenzonitrile with hydroxylamine to form the corresponding amidoxime, which then undergoes cyclization to yield the oxazole ring. The reaction conditions often include the use of a base such as sodium hydroxide and a solvent like ethanol, with the reaction being carried out at elevated temperatures to facilitate cyclization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-(2-Fluorophenyl)-1,2-oxazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: The fluorine atom in the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions. Common reagents for this include sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced amine derivatives with altered electronic properties.
Substitution: Substituted phenyl derivatives with various functional groups replacing the fluorine atom.
Scientific Research Applications
3-(2-Fluorophenyl)-1,2-oxazol-5-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
3-(2-Chlorophenyl)-1,2-oxazol-5-amine: Similar structure but with a chlorine atom instead of fluorine.
3-(2-Bromophenyl)-1,2-oxazol-5-amine: Contains a bromine atom in place of fluorine.
3-(2-Methylphenyl)-1,2-oxazol-5-amine: Features a methyl group instead of a halogen.
Uniqueness
The uniqueness of 3-(2-Fluorophenyl)-1,2-oxazol-5-amine lies in the presence of the fluorine atom, which can significantly influence the compound’s chemical and biological properties. Fluorine atoms are known to enhance metabolic stability, increase lipophilicity, and improve binding interactions with biological targets, making this compound particularly valuable for research and development in various fields.
Properties
IUPAC Name |
3-(2-fluorophenyl)-1,2-oxazol-5-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7FN2O/c10-7-4-2-1-3-6(7)8-5-9(11)13-12-8/h1-5H,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQVWIGYSQYJUKI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NOC(=C2)N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7FN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10396108 | |
Record name | 3-(2-fluorophenyl)-1,2-oxazol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10396108 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
119162-49-1 | |
Record name | 3-(2-Fluorophenyl)-5-isoxazolamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=119162-49-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(2-fluorophenyl)-1,2-oxazol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10396108 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(2-FLUOROPHENYL)-5-ISOXAZOLAMINE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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